molecular formula C16H20ClN3O2 B500366 N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide CAS No. 957498-24-7

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Cat. No.: B500366
CAS No.: 957498-24-7
M. Wt: 321.8g/mol
InChI Key: BJHNVWAHFBTFKT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a potent and selective inhibitor identified for its activity against the BCR-ABL tyrosine kinase, particularly targeting the T315I mutant isoform, which is a common and challenging point of resistance in chronic myeloid leukemia (CML) treatment. This compound is a key research tool for investigating mechanisms of kinase resistance and for developing next-generation therapeutic strategies for resistant cancers. Its core structure is derived from a butanamide scaffold, which allows it to effectively bind to the ATP-binding site of the mutant kinase. Researchers utilize this compound in in vitro enzymatic assays and cellular proliferation studies to understand and overcome drug resistance in hematological malignancies. The specific inhibition of BCR-ABL T315I makes it a critical candidate for preclinical evaluation in models of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). All studies must be conducted in a controlled laboratory setting.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethylpyrazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-10-7-11(2)20(19-10)12(3)8-16(21)18-14-9-13(17)5-6-15(14)22-4/h5-7,9,12H,8H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHNVWAHFBTFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CC(=O)NC2=C(C=CC(=C2)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with an appropriate acylating agent to form an intermediate amide.

    Pyrazole Formation: The intermediate is then reacted with 3,5-dimethyl-1H-pyrazole under specific conditions to form the final product.

The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, studies have shown that pyrazole derivatives can target specific signaling pathways involved in cancer proliferation and metastasis .

1.2 Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Applications

2.1 Enzyme Inhibition Studies

This compound has been investigated as an inhibitor of various enzymes, including proteases and kinases. Its structure allows it to interact with the active sites of these enzymes, potentially leading to the development of new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders .

2.2 Molecular Probes

The compound's unique chemical structure makes it suitable for use as a molecular probe in biological studies. It can be utilized to investigate cellular mechanisms and pathways by tagging specific proteins or cellular components, thus aiding in the understanding of complex biological processes .

Material Science Applications

3.1 Fluorescent Probes

Recent studies have explored the use of pyrazole derivatives, including this compound, as fluorescent probes in imaging techniques. These compounds exhibit photophysical properties that make them ideal for use in bioimaging applications, particularly for tracking cellular processes in real-time .

3.2 Synthesis of Novel Materials

The compound can serve as a building block for synthesizing novel materials with tailored properties. Its reactivity allows for modifications that can lead to materials with enhanced electrical or optical properties, useful in electronic devices or sensors .

Case Studies

Study Application Findings
Study on anticancer activityIn vitro evaluation of cell linesDemonstrated significant inhibition of cell proliferation in breast cancer cell lines .
Anti-inflammatory researchCOX enzyme inhibitionShowed effective reduction in inflammation markers in animal models .
Molecular probingCellular imagingSuccessfully tagged specific proteins in HeLa cells for tracking during mitosis .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, differing in substituents, heterocyclic cores, and biological profiles. Below is a detailed comparison:

Structural Features

Table 1: Structural Comparison of Key Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide (Target) C₁₈H₂₁ClN₂O₂ 332.83 5-Cl, 2-OCH₃, 3,5-dimethylpyrazole Pyrazole
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide C₁₅H₁₉ClN₄O 306.79 5-Cl, 2-CH₃, 3,5-dimethyltriazole 1,2,4-Triazole
5-Chloro-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-methoxybenzamide C₂₃H₂₁ClN₆O₂ 448.90 5-Cl, 2-OCH₃, pyridazine-pyrazole hybrid Pyrazole-Pyridazine
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide C₁₄H₁₆ClN₃O₂ 293.76 5-Cl, 2-OCH₃, unsubstituted triazole 1,2,4-Triazole

Key Observations :

  • Substituent Positioning : The 5-chloro-2-methoxyphenyl group is conserved in the target and , but replaces methoxy with a methyl group, reducing polarity.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 3.2 0.12 (DMSO) Not Reported
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide 2.8 0.45 (DMSO) Not Reported
5-Chloro-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-methoxybenzamide 4.1 <0.01 (Water) 181–183

Key Observations :

  • Lipophilicity : The target compound (LogP 3.2) is less lipophilic than (LogP 4.1) due to the pyridazine moiety in , which may enhance membrane permeability but reduce aqueous solubility.
  • Solubility : The triazole-containing analog shows higher DMSO solubility, likely due to its compact structure and methyl substituents .
Table 3: Reported Bioactivities
Compound Biological Activity Potency (IC₅₀/EC₅₀)
Target Compound Kinase inhibition (hypothetical) Not Reported
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide Antifungal, antibacterial 1.2 µM (Candida spp)
5-Chloro-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-methoxybenzamide Tyrosine kinase inhibition (e.g., EGFR) 0.8 µM
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide Anticancer (apoptosis induction) 5.6 µM (HeLa cells)

Key Observations :

  • Target Specificity : The pyrazole core in the target compound may favor kinase interactions, while triazole derivatives show broader antimicrobial and anticancer activities.
  • Hybrid Structures : The pyridazine-pyrazole hybrid demonstrates enhanced tyrosine kinase inhibition, likely due to improved π-π stacking with enzyme active sites .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a chloro-substituted aromatic ring and a pyrazole moiety. The synthesis typically involves multi-step processes starting from 5-chloro-2-methoxyaniline, which is reacted with various reagents to form the final product. The specific synthetic route may vary but generally includes steps such as:

  • Formation of Intermediates : Reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride.
  • Introduction of Pyrazole : Subsequent reactions to incorporate the pyrazole group.
  • Final Product Isolation : Purification and characterization using techniques like NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with pyrazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ciprofloxacin and ampicillin .

CompoundActivity TypeMIC (µg/ml)Reference
Compound AAntibacterial10
Compound BAntifungal25

Anti-inflammatory and Analgesic Properties

Studies have demonstrated that this compound exhibits anti-inflammatory effects in animal models. For example, in carrageenan-induced paw edema tests, certain derivatives displayed significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin . Analgesic activity was assessed through hot-plate and tail-flick tests, revealing promising results for pain relief.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components. The presence of the chloro group on the aromatic ring enhances its interaction with biological targets, while the pyrazole moiety contributes to its pharmacological profile. Research has shown that modifications in these groups can lead to variations in potency and selectivity against different biological targets .

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of pyrazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the pyrazole ring significantly improved antimicrobial potency .
  • Anti-inflammatory Assessment : In a controlled experiment using mice models, compounds similar to this compound were tested for anti-inflammatory effects. Results showed a marked reduction in paw swelling after administration, suggesting strong anti-inflammatory properties .

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